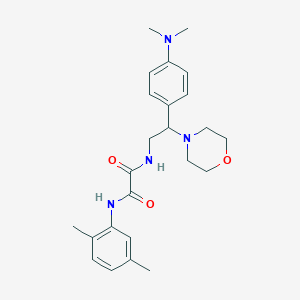
N1-(2-(4-(dimetilamino)fenil)-2-morfolinoetil)-N2-(2,5-dimetilfenil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El compuesto ha sido evaluado por sus propiedades anticancerígenas. Específicamente, se probó utilizando un ensayo de antiproliferación en células de cáncer de colon HCT116. Entre los derivados sintetizados, el compuesto 5d mostró una prometedora actividad anticancerígena y podría servir como un líder para futuras optimizaciones estructurales .
- El compuesto fue evaluado por su potencial antibacteriano. El compuesto 5j exhibió la máxima inhibición contra E. coli entre la serie de derivados. Este hallazgo destaca su potencial como agente antibacteriano .
- N-(2,4-Dimetilfenil)formamida, un compuesto relacionado, encuentra un uso extenso en la investigación científica como solvente, medio de reacción y reactivo en la síntesis orgánica. Es esencial en la síntesis de polímeros como el poli(metacrilato de metilo) (PMMA), el poli(cloruro de vinilo) (PVC) y el poli(tereftalato de etileno) (PET) .
- La funcionalidad amida estable y polar presente en este compuesto es significativa para las moléculas orgánicas. Ocurre naturalmente en materiales como péptidos y proteínas y también se encuentra en productos farmacéuticos activos o profármacos .
- La piperazina, una porción heterocíclica estimulante en el compuesto, mejora las interacciones positivas con las macromoléculas. Los derivados de piperazina de benzamida sustituidos han mostrado una fuerte actividad agonista, y el derivado de piperazina de acetamida sustituido exhibe una mejor actividad agonista del receptor D4 de dopamina en comparación con los derivados de piperazina de benzamida sustituidos .
- Se sintetizó una serie de 4-((dimetilamino)fenil)pirrolidin-2-onas, estructuralmente relacionadas con el compuesto, y se probaron para la actividad antitumoral contra líneas celulares de cáncer de mama triple negativo y cáncer de páncreas. Estos derivados se evaluaron por su efecto sobre la viabilidad celular, la formación de colonias, la migración celular y la actividad en esferoides celulares .
Potencial Anticancerígeno
Actividad Antibacteriana
Solvente y Reactivo en Síntesis Orgánica
Porción Bioactiva
Interacción de Piperazina
Actividad Antitumoral
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-5-6-18(2)21(15-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-7-9-20(10-8-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQNBTRTILWBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

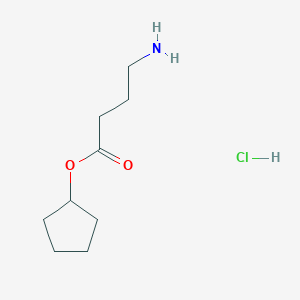
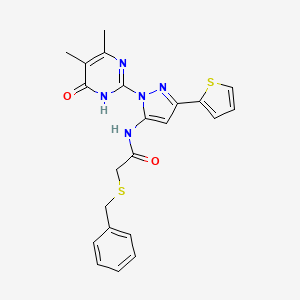
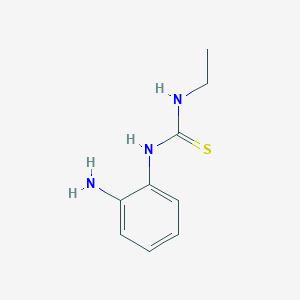

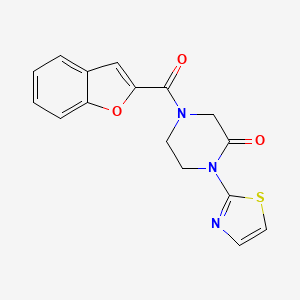
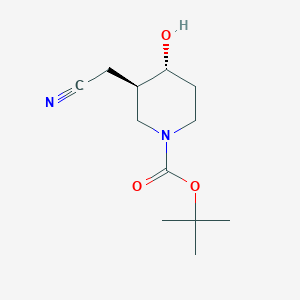
![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)
![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)

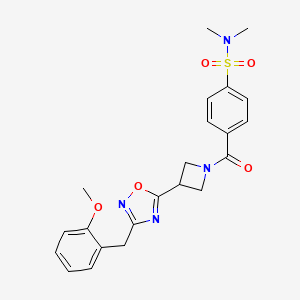
![methyl 4-[(3-chloro-4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2405860.png)
![N-[2-(4-chlorophenyl)ethyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2405863.png)

